![molecular formula C8H9N3 B1289478 (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamin CAS No. 933691-80-6](/img/structure/B1289478.png)

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves strategic reactions that allow for the formation of complex structures. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold utilizes a [1,3]-dipolar cycloaddition reaction, starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline. The reaction's outcome is influenced by the choice of base, with organic bases favoring the formation of the 3a R,6a S-isomer due to π-interactions, while inorganic bases reduce this isomer's formation due to the chaotropic effect of the cation . Another synthesis approach reported is the ambient-temperature synthesis of an (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. For example, the N-pyrazolyl imine compound was characterized by IR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . X-ray single crystal diffraction was used to determine the crystal structures of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, revealing different coordination geometries such as tetrahedral, octahedral, and other geometries .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential applications. The [1,3]-dipolar cycloaddition reaction is a key step in the synthesis of the tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, which is further used to stabilize parallel turn conformations in short peptide sequences . The condensation reaction used to synthesize the N-pyrazolyl imine compound is another example of a chemical reaction that leads to the formation of a novel compound with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various analyses. The photoluminescent properties of the ligand and some complexes were studied in methanol solution at room temperature, indicating potential applications in materials science . The stability of the isomers and their ability to stabilize certain conformations in peptides are also significant properties that have been explored .

Wissenschaftliche Forschungsanwendungen

Krebstherapie: FGFR-Hemmung

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamin: Derivate wurden als potente Inhibitoren des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR) identifiziert. FGFR spielt eine entscheidende Rolle bei der Zellproliferation, Migration und Angiogenese. Eine abnormale Aktivierung der FGFR-Signalwege ist mit der Entwicklung und dem Fortschreiten verschiedener Krebsarten verbunden, darunter Brust-, Lungen-, Prostata-, Blasen- und Leberkrebs . Durch die Hemmung von FGFR können diese Verbindungen möglicherweise zur Behandlung von Krebsarten eingesetzt werden, die eine abnorme FGFR-Aktivität aufweisen.

Pharmazeutische Entwicklung: Arzneimittelsynthese

Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Arzneimittel. So wurde sie beispielsweise bei der Synthese von potenten VEGFR-2-Inhibitoren verwendet und als Zwischenprodukt bei der Herstellung von Venetoclax, einem BCL-2-Inhibitor mit Antitumoraktivität, identifiziert .

Chemische Synthese: Zwischenverbindung

In der chemischen Synthese wird This compound als Zwischenprodukt zur Konstruktion komplexerer Moleküle verwendet. Seine Reaktivität mit substituierten Aldehyden bei erhöhten Temperaturen ermöglicht die Herstellung einer Vielzahl von Verbindungen .

Materialwissenschaften: Organische Synthese

Obwohl spezifische Anwendungen in der Materialwissenschaft nicht direkt erwähnt werden, deutet die Rolle der Verbindung in der organischen Synthese auf eine potenzielle Verwendung bei der Herstellung von Materialien mit neuartigen Eigenschaften hin. Ihre molekulare Struktur könnte bei der Entwicklung neuer organischer Materialien entscheidend sein .

Biotechnologie: Forschung und Entwicklung

Die Derivate der Verbindung sind in der biotechnologischen Forschung von Bedeutung, insbesondere bei der Gestaltung und Entwicklung neuer biologisch aktiver Moleküle. Ihre Rolle bei der Synthese von FGFR-Inhibitoren unterstreicht ihre Bedeutung bei der Entwicklung von Therapeutika .

Medizinische Forschung: Protein-Interaktion

Studien haben gezeigt, dass Derivate von This compound mit Proteinen wie PI3K interagieren können, einem Schlüsselregulator für das Wachstum und das Überleben von Brustkrebszellen. Diese Interaktion könnte eine Rolle bei der Resistenz gegen Therapie spielen und sie zu einem wertvollen Ziel für die medizinische Forschung machen .

Wirkmechanismus

Target of Action

The primary targets of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine are the fibroblast growth factor receptors (FGFRs). The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine inhibits this process, thereby preventing the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs by (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .

Pharmacokinetics

It is noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight, which would be beneficial to its bioavailability .

Result of Action

In vitro, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Zukünftige Richtungen

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . The compound 4h, with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

Biochemische Analyse

Biochemical Properties

(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The interaction between (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine and FGFRs involves binding to the receptor’s active site, thereby inhibiting its kinase activity. This inhibition can lead to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are often implicated in cancer progression .

Cellular Effects

The effects of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . By targeting FGFRs, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine disrupts critical signaling pathways that cancer cells rely on for growth and survival. Additionally, this compound can affect cell signaling pathways, leading to altered gene expression and metabolic changes. For instance, the inhibition of FGFR signaling by (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can result in decreased expression of genes involved in cell cycle progression and increased expression of pro-apoptotic genes .

Molecular Mechanism

At the molecular level, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine exerts its effects primarily through the inhibition of FGFR kinase activity. This compound binds to the ATP-binding pocket of the receptor, preventing ATP from accessing the site and thereby inhibiting the receptor’s phosphorylation activity . This inhibition blocks the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. Additionally, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may also interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine have been studied over various time points to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of FGFR signaling . Over time, continuous exposure to (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can lead to cumulative effects on cell viability and function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth and increased apoptosis in cancer cells . At very high doses, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may also cause toxic effects, such as liver toxicity and hematological abnormalities . Therefore, careful optimization of dosage is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may affect metabolic flux by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production and metabolite levels .

Transport and Distribution

The transport and distribution of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Once inside the cell, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may interact with intracellular proteins and organelles, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity . Targeting signals within the compound’s structure may also direct it to specific cellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular function .

Eigenschaften

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAMGZYCCCUIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591755 | |

| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933691-80-6 | |

| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

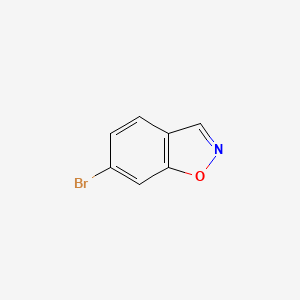

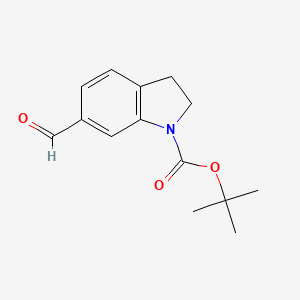

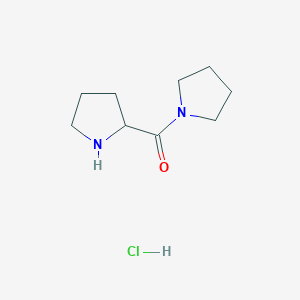

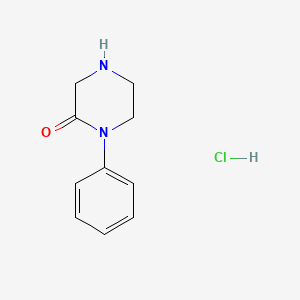

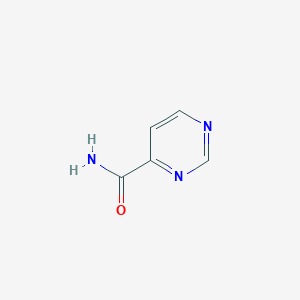

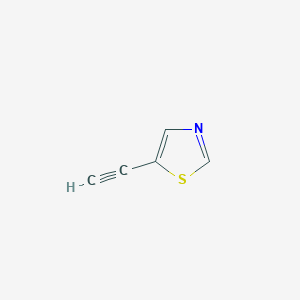

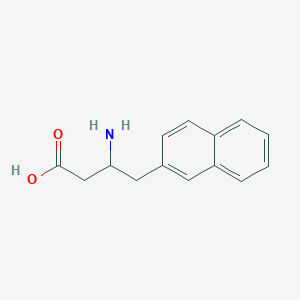

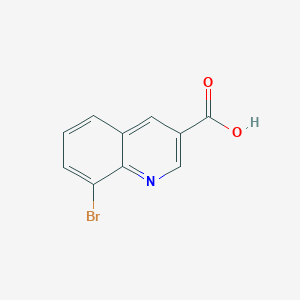

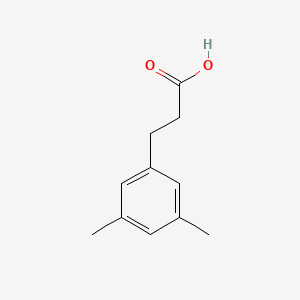

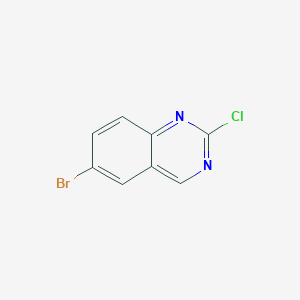

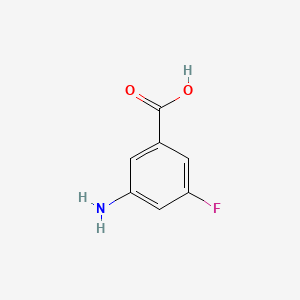

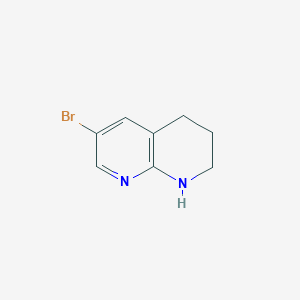

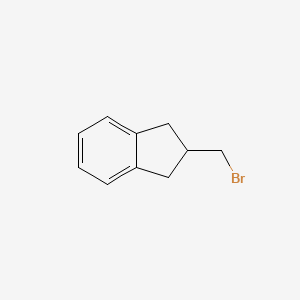

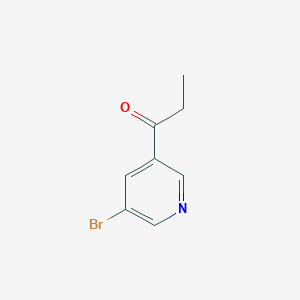

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.